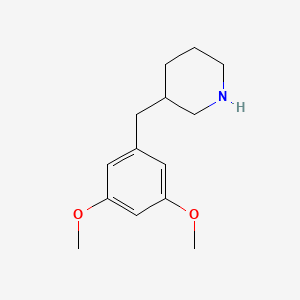

3-(3,5-Dimethoxybenzyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(3,5-dimethoxyphenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-16-13-7-12(8-14(9-13)17-2)6-11-4-3-5-15-10-11/h7-9,11,15H,3-6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUZYVZKOXQCCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CC2CCCNC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401271864 | |

| Record name | 3-[(3,5-Dimethoxyphenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401271864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220035-81-3 | |

| Record name | 3-[(3,5-Dimethoxyphenyl)methyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220035-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(3,5-Dimethoxyphenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401271864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 3,5 Dimethoxybenzyl Piperidine

Total Synthesis Approaches to 3-(3,5-Dimethoxybenzyl)piperidine

The construction of the this compound core can be achieved through various total synthesis strategies. These approaches are broadly categorized into stereoselective/enantioselective methods and convergent/linear pathways.

Stereoselective and Enantioselective Synthesis Strategies

Achieving stereocontrol in the synthesis of substituted piperidines is a key challenge. Several methods have been developed to produce specific stereoisomers of this compound and related structures.

One common strategy involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of key bond-forming reactions. For instance, enantioselective methods have been developed for the synthesis of 3,3-disubstituted piperidine (B6355638) derivatives using phenylglycinol-derived oxazolopiperidone lactams. nih.gov High stereoselectivity in creating a quaternary center is achieved by carefully selecting the starting lactam's configuration and the order of introducing substituents. nih.gov

Another approach is the asymmetric reduction of prochiral precursors. For example, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with pyridine (B92270) derivatives can produce enantioenriched 3-substituted tetrahydropyridines, which can then be further reduced to the corresponding piperidines. tmc.edu This method offers a pathway to a variety of enantioenriched 3-piperidines. tmc.edu

Furthermore, intramolecular cyclization reactions can be rendered stereoselective. Lewis acid-catalyzed ene cyclizations of 4-aza-1,7-dienes have been shown to produce 3,4-disubstituted and 3,4,5-trisubstituted piperidines with high diastereoselectivity. nih.gov The choice of activating groups on the enophile and the Lewis acid catalyst can influence the reaction pathway, leading to either ene cyclization or a competing hetero-Diels-Alder reaction. nih.gov

Radical cyclizations also offer a route to stereoselective piperidine synthesis. The 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters can yield 2,4,5-trisubstituted piperidines with good diastereomeric ratios. nih.gov

Convergent and Linear Synthesis Pathways

Convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then combined in the final steps. This approach can be more efficient for complex molecules. For this compound, a convergent strategy might involve the synthesis of a substituted piperidine ring and the 3,5-dimethoxybenzyl moiety separately, followed by their coupling.

Linear synthesis, in contrast, involves a sequential series of reactions starting from a single precursor. While potentially longer, this approach can be straightforward for simpler targets. A linear synthesis of this compound could start with a pre-formed piperidine ring that is subsequently functionalized, or by constructing the piperidine ring from an acyclic precursor already bearing the dimethoxybenzyl group.

Synthesis of Key Intermediates for this compound

The synthesis of this compound relies on the availability of key intermediates, namely piperidine ring precursors and derivatives of 3,5-dimethoxybenzaldehyde (B42067) or 3,5-dimethoxybenzyl halide.

Piperidine Ring Precursors

The piperidine ring itself can be synthesized through various methods. Catalytic hydrogenation of pyridine is a common and convenient method for producing the basic piperidine scaffold. dtic.mil Other methods include the reduction of pyridine derivatives using agents like sodium in ethanol. dtic.mil

Substituted piperidones are also valuable precursors. For example, 3-piperidones can be synthesized from 3-hydroxypyridine, and 4-piperidones can be prepared via the Dieckmann condensation of precursors derived from the addition of a primary amine to alkyl acrylates. dtic.mil The synthesis of piperidines can also be achieved through the cyclization of amino alcohols or from alkyl dihalides and primary amines under microwave irradiation. organic-chemistry.org

3,5-Dimethoxybenzaldehyde and 3,5-Dimethoxybenzyl Halide

The 3,5-dimethoxybenzyl moiety is typically introduced using either 3,5-dimethoxybenzaldehyde or a corresponding benzyl (B1604629) halide. The synthesis of 3,5-dimethoxybenzaldehyde can be challenging. Direct formylation methods on related phenols often fail. mdma.ch A successful route involves the oxidation of 3-hydroxymethyl-2,5-dimethoxytoluene with selenium dioxide. mdma.ch Another approach starts from vanillin (B372448) and proceeds in several steps to yield 3,4-dimethoxy-5-hydroxybenzaldehyde, a related intermediate. mdma.ch

The synthesis of 3,4-dimethoxybenzyl chloride, a similar halide, can be achieved through the chloromethylation of 3,4-dimethoxybenzene. google.com This product can then be used in subsequent reactions, such as the Sommelet reaction, to produce the corresponding aldehyde. google.com

Derivatization Strategies of the this compound Core

Once the this compound core is assembled, it can be further modified to create a library of related compounds for structure-activity relationship studies.

N-Substitution Reactions on the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a common site for derivatization. N-substitution reactions allow for the introduction of a wide variety of functional groups, which can significantly alter the pharmacological properties of the molecule. These reactions typically involve the reaction of the secondary amine with an electrophile, such as an alkyl halide, acyl chloride, or sulfonyl chloride.

For example, N-vinyl amides, carbamates, and sulfonamides can be synthesized and subsequently undergo reactions to form more complex piperidine structures. rsc.org The nature of the N-substituent can also influence the stereochemical outcome of subsequent reactions.

Modifications of the Dimethoxybenzyl Moiety

The dimethoxybenzyl portion of the molecule also offers opportunities for modification. The methoxy (B1213986) groups can be cleaved to form the corresponding phenols, which can then be re-alkylated or functionalized in other ways. The aromatic ring itself can undergo electrophilic aromatic substitution reactions, although the directing effects of the existing substituents must be considered.

Functionalization at Other Positions of the Piperidine Ring (e.g., C2, C4, C5, C6)

The selective functionalization of the piperidine ring in derivatives like this compound is a significant challenge in synthetic chemistry. The inherent reactivity of the C-H bonds is often similar, making site-selectivity difficult. The C2 position is electronically activated due to the adjacent nitrogen atom, which can stabilize a positive charge buildup during C-H activation. nih.govnih.gov Conversely, the C3 position is electronically deactivated by the inductive effect of the nitrogen. nih.govnih.gov The C4 position is less affected by this deactivation and is sterically more accessible. nih.govnih.gov

Recent advances have demonstrated that catalyst-controlled C-H functionalization can overcome these inherent biases. By employing specialized dirhodium catalysts, it is possible to direct the introduction of new functional groups to specific positions on the piperidine ring, including C2, C3, and C4. nih.govresearchgate.net The strategy involves the careful selection of both the catalyst and the nitrogen protecting group (Pg) to control site-selectivity. researchgate.net

For instance, rhodium-catalyzed reactions involving donor/acceptor carbenes can be guided to functionalize otherwise less reactive C-H bonds. researchgate.net This approach allows for the synthesis of a variety of positional analogues. An indirect approach for C3 functionalization might involve a regio- and stereoselective cyclopropane (B1198618) ring opening. nih.govresearchgate.net To achieve functionalization at the C4 position, the electronic preference for the C2 position must be overridden, which can be accomplished by using sterically demanding catalysts and nitrogen-protecting groups that shield the C2 position. nih.govresearchgate.net

Table 1: Strategies for Site-Selective Functionalization of the Piperidine Ring

| Target Position | Inherent Reactivity | Synthetic Strategy | Key Factors |

| C2 | Electronically activated | Direct C-H functionalization | Stabilization of positive charge by nitrogen nih.govnih.gov |

| C3 | Electronically deactivated | Indirect approach (e.g., cyclopropane ring opening) | Overcoming inductive deactivation from nitrogen nih.govresearchgate.net |

| C4 | Sterically accessible, less electronically deactivated | Catalyst-controlled C-H functionalization | Steric shielding of C2 to direct catalyst to C4 nih.govresearchgate.net |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of growing importance. unibo.it These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of synthesizing this compound, several green strategies can be employed.

A key principle is the use of catalytic reactions over stoichiometric ones. Catalytic hydrogenation, for example, is an atom-economical method for reducing a pyridine precursor to the desired piperidine. tuodaindus.com This process typically uses molecular hydrogen as the reductant, producing only water as a byproduct, and the metal catalyst can often be recovered and reused. This stands in contrast to classical reduction methods that may use stoichiometric metal hydrides, generating significant amounts of waste.

The choice of solvents is another critical aspect of green chemistry. unibo.it Traditional syntheses often rely on hazardous solvents. The development of syntheses in safer, more environmentally benign solvents like water, ethanol, or even solvent-free conditions represents a significant green advancement. Furthermore, the use of continuous flow reactors can improve safety, efficiency, and scalability while minimizing waste and energy consumption. tuodaindus.com

Table 2: Application of Green Chemistry Principles to Piperidine Synthesis

| Green Chemistry Principle | Application in this compound Synthesis |

| Waste Prevention | Utilizing catalytic methods to minimize byproducts. tuodaindus.com |

| Atom Economy | Employing addition reactions like hydrogenation where most atoms from the reactants are incorporated into the final product. tuodaindus.com |

| Use of Catalysis | Using metal catalysts (e.g., Pd, Rh, Ru) for hydrogenation and cyclization, which can be used in small amounts and recycled. tuodaindus.comresearchgate.netsnnu.edu.cn |

| Safer Solvents & Auxiliaries | Replacing hazardous solvents with greener alternatives like water or ethanol. unibo.it |

| Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure; use of flow chemistry for better heat and mass transfer. tuodaindus.com |

Catalytic Methodologies in Piperidine Synthesis and Derivatization

Catalytic methods are central to the modern synthesis of piperidine derivatives, offering efficiency, selectivity, and access to chiral compounds. nih.gov These approaches are directly applicable to the synthesis of this compound.

Metal-Catalyzed Cyclization Intramolecular cyclization reactions catalyzed by transition metals are a powerful tool for constructing the piperidine ring. nih.gov These methods can involve the cyclization of linear amino-aldehydes or the use of annulation strategies. nih.govwhiterose.ac.uk For example, a [3+3] annulation reaction between a 1,3-dianion equivalent and a 1,3-bifunctional electrophile can form the six-membered ring. whiterose.ac.uk

Asymmetric Hydrogenation of Pyridinium (B92312) Salts A highly effective method for producing enantiomerically enriched piperidines is the asymmetric hydrogenation of corresponding substituted pyridinium salts. unimi.itnih.gov To synthesize chiral this compound, one would start with N-benzyl-3-(3,5-dimethoxybenzyl)pyridinium bromide. The hydrogenation is typically carried out using a rhodium or iridium catalyst complexed with a chiral phosphine (B1218219) ligand, such as JosiPhos. unimi.itnih.gov The addition of an organic base has been shown to be crucial for achieving high enantiomeric excess (ee), with values up to 90% reported for various 3-substituted pyridiniums. nih.govresearchgate.net The mechanism is believed to involve an enantiodetermining step during the hydrogenation of a dihydropyridine (B1217469) intermediate. unimi.itnih.gov

Catalytic Addition and Subsequent Reduction One convenient method for preparing 3-(substituted benzyl)piperidines involves the addition of a substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde. This is followed by a one-pot deoxygenation and saturation of the heteroaromatic ring using a palladium catalyst and hydrogen. researchgate.net To produce the target compound, this would involve the Grignard reagent derived from 3,5-dimethoxybromobenzene.

Another advanced catalytic approach is a three-step process starting from pyridine:

Partial Reduction: The pyridine ring is first partially reduced. snnu.edu.cn

Rh-catalyzed Asymmetric Carbometalation: A rhodium-catalyzed asymmetric reductive Heck reaction is performed between the resulting dihydropyridine and an appropriate arylboronic acid (in this case, 3,5-dimethoxy-phenylboronic acid). snnu.edu.cn This step establishes the key C-C bond and the stereocenter.

Final Reduction: A final hydrogenation step reduces the remaining double bond in the ring to yield the 3-substituted piperidine. snnu.edu.cn This method demonstrates broad functional group tolerance and can be performed on a gram scale. snnu.edu.cn

Table 3: Comparison of Catalytic Methodologies for 3-Substituted Piperidine Synthesis

| Methodology | Catalyst System | Precursor | Key Features |

| Asymmetric Hydrogenation | Rh-JosiPhos or Ir-based catalysts unimi.itnih.gov | Substituted Pyridinium Salt | High enantioselectivity, requires activation of pyridine ring. nih.gov |

| Grignard Addition/Reduction | Palladium on Carbon (Pd/C) researchgate.net | Pyridine-3-carboxaldehyde | Convenient one-pot procedure for racemic products. researchgate.net |

| Asymmetric Carbometalation | Rhodium with chiral ligand snnu.edu.cn | Pyridine & Arylboronic Acid | Multi-step, high enantioselectivity, broad scope. snnu.edu.cn |

| Metal-Catalyzed Cyclization | Various (e.g., Cobalt, Palladium) nih.govwhiterose.ac.uk | Linear Amino-alkenes/aldehydes | Builds the piperidine ring from acyclic precursors. nih.gov |

Structural Elucidation and Conformational Analysis of 3 3,5 Dimethoxybenzyl Piperidine

Advanced Spectroscopic Characterization

Advanced spectroscopic methods are indispensable for a detailed structural and conformational understanding of 3-(3,5-Dimethoxybenzyl)piperidine in solution.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR techniques, such as 2D-NMR (e.g., COSY, HSQC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for elucidating the conformation of substituted piperidines. For instance, studies on related piperidin-4-one derivatives have utilized ¹H and ¹³C NMR to establish that the molecule predominantly exists in a chair conformation with bulky substituents adopting equatorial orientations to minimize steric hindrance. researchgate.net In the case of this compound, the benzyl (B1604629) group at the C-3 position is expected to favor an equatorial position to achieve greater thermodynamic stability.

A hypothetical NOESY experiment on this compound would be expected to show through-space correlations that help define the spatial relationship between the protons on the piperidine (B6355638) ring and the benzyl substituent. For example, correlations between the axial protons on the piperidine ring and the benzyl protons would provide definitive evidence for the conformational preference of the 3,5-dimethoxybenzyl group.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |

| Piperidine N-H | ~1.5-2.0 (broad s) | - | Protons at C2, C6 | C2, C6 |

| Piperidine C2 | Axial: ~2.6-2.7, Equatorial: ~3.0-3.1 | ~50-52 | N-H, H at C3 | C3, C4, C6 |

| Piperidine C3 | ~1.8-2.0 (m) | ~38-40 | H at C2, H at C4, Benzyl CH₂ | C2, C4, C5, Benzyl CH₂, Benzyl C1' |

| Piperidine C4 | Axial: ~1.2-1.4, Equatorial: ~1.6-1.8 | ~25-27 | H at C3, H at C5 | C2, C3, C5, C6 |

| Piperidine C5 | Axial: ~1.2-1.4, Equatorial: ~1.6-1.8 | ~25-27 | H at C4, H at C6 | C3, C4, C6 |

| Piperidine C6 | Axial: ~2.6-2.7, Equatorial: ~3.0-3.1 | ~46-48 | N-H, H at C5 | C2, C4, C5 |

| Benzyl CH₂ | ~2.5-2.6 (d) | ~40-42 | H at C3 | C3, Benzyl C1', Benzyl C2', C6' |

| Benzyl C1' | - | ~140-142 | - | Benzyl CH₂, Benzyl C2', C6' |

| Benzyl C2', C6' | ~6.3-6.4 (d) | ~106-108 | H at C4' | Benzyl C1', C3', C4', C5' |

| Benzyl C3', C5' | - | ~160-162 | - | Benzyl C2', C4', C6', OCH₃ |

| Benzyl C4' | ~6.2-6.3 (t) | ~98-100 | H at C2', C6' | Benzyl C2', C3', C5', C6' |

| OCH₃ | ~3.7-3.8 (s) | ~55-56 | - | Benzyl C3', C5' |

Note: This is a hypothetical data table based on known chemical shifts for similar structures.

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-resolution mass spectrometry is a critical tool for confirming the elemental composition of a molecule with high accuracy. For this compound, HRMS analysis, typically using electrospray ionization (ESI), would provide a precise mass measurement of the protonated molecule [M+H]⁺, which can be used to confirm its molecular formula (C₁₄H₂₁NO₂).

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the structure. In related dimethoxybenzyl derivatives of piperazine, characteristic fragmentation includes the loss of the substituted benzyl radical. ojp.gov For this compound, a major fragment ion would be expected at m/z 98, corresponding to the piperidine ring after cleavage of the benzyl group. Other significant fragments would likely arise from the dimethoxybenzyl moiety itself.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides valuable information about the functional groups and bonding within a molecule. The analysis of IR and Raman spectra, often aided by computational methods like Density Functional Theory (DFT), can offer a detailed picture of the vibrational modes of this compound.

Studies on similar molecules, such as 3-methylpiperidine (B147322) and trimethoxyphenyl-substituted piperidines, have successfully used this combined experimental and theoretical approach. nih.govresearchgate.net For this compound, key vibrational bands would include N-H stretching, C-H stretching (aliphatic and aromatic), C-O stretching of the methoxy (B1213986) groups, and various bending modes of the piperidine and benzene (B151609) rings.

Table 2: Expected Key IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300-3500 | Medium (IR) |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak (IR), Strong (Raman) |

| Aliphatic C-H Stretch | 2800-3000 | Strong (IR & Raman) |

| C=C Aromatic Ring Stretch | 1580-1600, 1450-1500 | Medium-Strong (IR & Raman) |

| Asymmetric C-O-C Stretch (Aryl Ether) | 1200-1275 | Strong (IR) |

| Symmetric C-O-C Stretch (Aryl Ether) | 1000-1075 | Medium (IR) |

| Piperidine Ring Vibrations | 800-1200 | Medium-Weak (IR & Raman) |

X-ray Crystallography of this compound and its Derivatives

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry and intermolecular packing.

Determination of Absolute Stereochemistry

For chiral molecules like the enantiomers of this compound, X-ray crystallography of a single crystal can unambiguously determine the absolute configuration (R or S). This is often achieved by co-crystallizing the compound with a chiral resolving agent of known absolute stereochemistry or by using anomalous dispersion effects if a heavy atom is present. Research on related 3,5-disubstituted piperidine derivatives has successfully employed this technique to assign the absolute configurations of all four stereoisomers. researchgate.net In a crystal structure of a specific enantiomer of this compound, the spatial arrangement of all atoms would be precisely defined, confirming the chair conformation of the piperidine ring and the orientation of the substituents. researchgate.net

Intermolecular Interactions in the Solid State

The crystal packing of this compound would be governed by a network of intermolecular interactions. These can include hydrogen bonds, van der Waals forces, and potentially C-H···π interactions. The primary hydrogen bond would likely involve the piperidine N-H group as a donor and a neighboring molecule's oxygen atom from a methoxy group or the nitrogen atom as an acceptor.

Conformational Preferences and Dynamics of the Piperidine Ring and Dimethoxybenzyl Moiety

The interplay of steric and electronic effects governs the conformational preferences of this compound. The piperidine ring, a saturated heterocycle, is not planar and adopts various puckered conformations to alleviate ring strain. Concurrently, rotation around the single bond connecting the benzyl group to the piperidine ring introduces additional conformational isomers.

The six-membered piperidine ring can, in principle, exist in several non-planar conformations, including the highly stable chair form and the more flexible boat and twist-boat forms.

Boat and Twist-Boat Conformations: The boat conformation of the piperidine ring is significantly less stable than the chair form. This instability arises from torsional strain due to eclipsed bonds and steric repulsion between the "flagpole" hydrogens at the C-1 and C-4 positions. The twist-boat conformation represents a lower energy intermediate between two boat forms and is more stable than the true boat conformation, yet it remains energetically less favorable than the chair form. While these conformations are generally transient and exist in much lower populations at equilibrium, they can be important as intermediates in the process of ring inversion, where one chair conformation converts to another. The energy difference between the chair and boat conformations in a simple cyclohexane (B81311) ring is approximately 30 kJ/mol, making the chair form the overwhelmingly predominant conformer at room temperature. numberanalytics.com

| Conformation | Relative Energy (kcal/mol) | Key Features |

|---|---|---|

| Chair (Equatorial Substituent) | 0 (most stable) | Staggered bonds, minimal steric and torsional strain. |

| Chair (Axial Substituent) | Higher | 1,3-diaxial interactions leading to steric strain. |

| Twist-Boat | Intermediate | Less stable than chair, more stable than boat. |

| Boat | High | Eclipsed bonds and flagpole hydrogen interactions. |

Rotation around the C3-C(benzyl) single bond in this compound gives rise to different rotational isomers, or rotamers. The stability of these rotamers is influenced by the steric and electronic interactions between the piperidine ring and the 3,5-dimethoxybenzyl group.

For instance, studies on N-benzylpiperidine derivatives have shown that the orientation of the benzyl group relative to the piperidine ring can be influenced by the substitution pattern on both the piperidine and the aromatic ring. The presence of the two methoxy groups at the meta positions of the benzyl ring in this compound is expected to have a modest electronic effect on the rotational barrier compared to an unsubstituted benzyl group. The primary determinant of the rotational preference will likely be steric hindrance between the ortho-hydrogens of the benzyl ring and the adjacent atoms of the piperidine ring.

Mechanistic Investigations of Biological Interactions of 3 3,5 Dimethoxybenzyl Piperidine

In Vitro Receptor Binding and Ligand-Target Interactions

While specific binding data for 3-(3,5-Dimethoxybenzyl)piperidine is not extensively available in the reviewed literature, studies on structurally related benzylpiperidine derivatives provide insights into their affinity and selectivity for various biological targets.

Research into benzylpiperidine derivatives has revealed that their affinity for biological targets can be significantly influenced by the substitution pattern on the benzyl (B1604629) ring and modifications to the piperidine (B6355638) moiety. For instance, certain benzylpiperidine-linked 1,3-dimethylbenzimidazolinone derivatives have been synthesized and evaluated for their cholinesterase inhibitory activities. nih.govnih.gov In these studies, the introduction of different substituents to the benzyl moiety was explored to understand the impact on inhibitory activity. nih.gov

Competition binding studies are crucial for determining the affinity of a ligand for a specific receptor. For some benzylpiperidine derivatives, competitive binding assays have been conducted to estimate their Ki values against targets like the human serotonin transporter (h-SERT). mdpi.com These assays help in understanding the ligand's ability to displace a known radioligand from its binding site, thereby providing a measure of its binding affinity.

Enzyme Modulation Studies (e.g., inhibition, activation kinetics)

The modulatory effects of benzylpiperidine derivatives on various enzyme systems have been a primary focus of research, with significant attention given to cholinesterases and monoamine oxidases due to their therapeutic relevance in neurodegenerative diseases.

Several studies have investigated the potential of benzylpiperidine derivatives to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.

A series of 1-benzylpiperidine and 1-benzoylpiperidine derivatives were synthesized and evaluated as potential dual-target inhibitors of AChE and the serotonin transporter. mdpi.com The inhibitory activities were determined using the spectrophotometric method described by Ellman. mdpi.com The results, as shown in the table below, indicate that the inhibitory potency is influenced by the specific substitutions on the benzylpiperidine scaffold.

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |

|---|---|---|---|

| Compound 7 | 28 - 41 | Low affinity | mdpi.com |

| Compound 19 | 5.10 ± 0.24 | 26.78 ± 0.81 | mdpi.com |

| Compound 21 | > 500 | 6.16 ± 0.29 | mdpi.com |

| Galantamine (Reference) | 1.19 ± 0.046 | - | mdpi.com |

Furthermore, benzylpiperidine-linked 1,3-dimethylbenzimidazolinone derivatives have demonstrated submicromolar inhibitory concentrations against both AChE and BChE. nih.gov Kinetic studies on some of these derivatives revealed a competitive mode of inhibition. nih.gov The structure-activity relationship (SAR) studies indicated that substitutions on the benzyl moiety, such as methyl groups, can influence the inhibitory activity. nih.gov For example, methyl substitution at the ortho- or meta- position of the benzyl group showed comparable activity to the unsubstituted compound, while a para-substituted compound led to reduced inhibitory activity. nih.gov

The inhibitory potential of benzylpiperidine derivatives against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) has also been explored. These enzymes are crucial in the metabolism of monoamine neurotransmitters.

A study on pyridazinobenzylpiperidine derivatives evaluated their inhibitory activities against MAO-A and MAO-B. mdpi.comnih.gov Many of the synthesized compounds showed a higher inhibition of MAO-B than MAO-A. mdpi.comnih.gov The table below summarizes the IC50 values for some of the active compounds.

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B | Reference |

|---|---|---|---|---|

| Compound S5 | 3.857 | 0.203 | 19.04 | mdpi.comnih.gov |

| Compound S15 | 3.691 | - | - | mdpi.comnih.gov |

| Compound S16 | - | 0.979 | - | mdpi.comnih.gov |

Kinetic studies revealed that some of these derivatives act as competitive and reversible MAO-B inhibitors. mdpi.comnih.govresearchgate.net The SAR analysis highlighted that the nature and position of substituents on the phenyl ring of the benzylpiperidine moiety play a significant role in the inhibitory potency and selectivity. mdpi.comnih.gov For instance, a chloro substituent at the 3-position of the phenyl ring (Compound S5) resulted in greater MAO-B inhibition compared to other substituents like methoxy (B1213986), fluoro, cyano, methyl, or bromo at the same position. mdpi.comnih.gov

While the primary focus of research on benzylpiperidine derivatives has been on cholinesterases and monoamine oxidases, their interactions with other enzyme systems could be a potential area for future investigation. The diverse pharmacological activities reported for piperidine-containing compounds suggest that their derivatives might interact with a broader range of biological targets. acs.org

Cellular Pathway Investigations in Defined Biological Systems (e.g., cell lines)

The cellular and molecular interactions of this compound are a subject of scientific inquiry to elucidate its potential biological activities. Research in this area often involves the use of defined biological systems, such as cultured cell lines, to investigate the compound's effects on fundamental cellular processes. These studies are crucial for understanding the mechanisms of action of piperidine derivatives.

Investigations into the direct effects of this compound on specific intracellular signaling cascades are not extensively documented in publicly available literature. However, the broader class of piperidine derivatives has been shown to interact with various signaling pathways. For instance, certain piperidine-substituted quinolinones and naphthyridinones have been identified as potent inhibitors of p38 Mitogen-Activated Protein (MAP) kinase. nih.gov The MAP kinase pathways are critical signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. nih.gov The inhibition of these pathways can have significant implications for cell fate. nih.gov

Furthermore, studies on other piperidine-containing compounds, such as piperine, have demonstrated modulation of pathways like the PI3K/Akt/mTOR signaling cascade, which is crucial for cell survival and growth. mdpi.com Inhibition of this pathway is often linked to the induction of apoptosis and autophagy. mdpi.com While these findings relate to other piperidine derivatives, they suggest potential avenues for investigating the specific effects of this compound on intracellular signaling.

The influence of piperidine derivatives on cell proliferation and apoptosis has been a focus of numerous studies. Apoptosis, or programmed cell death, is a vital process for tissue homeostasis, and its dysregulation is a hallmark of various pathological conditions.

Certain novel piperidine derivatives have been synthesized and evaluated for their antiproliferative activities. For example, some have been identified as colchicine binding site inhibitors, which can disrupt microtubule polymerization, leading to cell cycle arrest and subsequent apoptosis. researchgate.net Studies on piperine, an alkaloid containing a piperidine moiety, have shown that it can induce apoptosis in human cervical adenocarcinoma cells through a pathway mediated by reactive oxygen species (ROS) and involving caspase-3 activation. nih.gov This process is often accompanied by characteristic morphological changes of apoptosis, such as nuclear condensation and fragmentation. nih.gov

While direct studies on this compound are limited, the existing research on related compounds suggests that it may have the potential to influence cell proliferation and induce apoptosis. Further investigation is required to determine the specific mechanisms and cellular contexts in which these effects might occur.

The entry of a compound into a cell and its subsequent distribution within subcellular compartments are critical determinants of its biological activity. The cellular uptake of piperidine derivatives can occur through various mechanisms, including passive diffusion and active transport processes like endocytosis. mdpi.comtaylorfrancis.com The physicochemical properties of the molecule, such as its size, charge, and lipophilicity, play a significant role in its ability to cross the cell membrane. nih.gov

Phenotypic Screening in Defined Biological Systems (e.g., microbial cultures, insect models)

Phenotypic screening provides a valuable approach to identify the biological effects of a compound in the context of a whole organism or a specific biological system. This method has been employed to investigate the potential antimicrobial and insecticidal activities of piperidine derivatives.

The piperidine scaffold is a common feature in many compounds exhibiting antimicrobial properties. biointerfaceresearch.com Various synthetic piperidine derivatives have been screened for their in vitro activity against a range of pathogenic bacteria and fungi.

For instance, studies have demonstrated that certain piperidin-4-one derivatives show significant antibacterial activity when compared to standard drugs like ampicillin. biomedpharmajournal.org Similarly, other synthesized piperidine derivatives have been found to be active against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. biointerfaceresearch.com The antimicrobial efficacy can be influenced by the specific substitutions on the piperidine ring. nih.gov

While these studies highlight the potential of the piperidine core in developing antimicrobial agents, specific data on the antimicrobial spectrum of this compound is not extensively reported.

Table 1: Examples of Antimicrobial Activity of Piperidine Derivatives

| Compound Type | Test Organism | Activity/Result | Reference |

|---|---|---|---|

| Piperidin-4-one derivatives | Various bacterial strains | Significant activity compared to ampicillin | biomedpharmajournal.org |

| Substituted halogenobenzene derivatives with piperidine | Staphylococcus aureus, Bacillus subtilis, Yersinia enterocolitica, Escherichia coli, Klebsiella pneumoniae, Candida albicans | MIC values of 32-512 µg/ml for active compounds | nih.gov |

| Novel synthesized piperidine derivatives | Staphylococcus aureus, Escherichia coli | Active against both Gram-positive and Gram-negative bacteria | biointerfaceresearch.com |

Note: This table presents data for various piperidine derivatives and not specifically for this compound.

Piperidine alkaloids, naturally occurring compounds containing the piperidine ring, have been investigated for their insecticidal and larvicidal properties. bath.ac.ukdoi.org These compounds are found in various plant species and are part of their defense mechanisms against insects. bath.ac.ukdoi.org

One notable example is pipernonaline, a piperidine alkaloid isolated from the fruit of Piper longum, which has demonstrated potent larvicidal activity against the mosquito species Culex pipiens pallens. nih.gov The median lethal dose (LD50) of pipernonaline was found to be comparable to some organophosphorus insecticides. nih.gov The insecticidal activity of piperidine compounds can vary based on their specific chemical structure. rhhz.net

While these findings underscore the potential of piperidine-based compounds in pest management, specific studies detailing the insecticidal or larvicidal activity of this compound are not prevalent in the reviewed literature.

Table 2: Examples of Insecticidal/Larvicidal Activity of Piperidine Alkaloids

| Compound Name | Target Organism | Activity/Result | Reference |

|---|---|---|---|

| Pipernonaline | Culex pipiens pallens larvae | 24-hour LD50 value of 0.21 mg/liter | nih.gov |

| Microcosamines A and B | Culex quinquefasciatus larvae | Significant larvicidal activity | researchgate.net |

| General piperidine compounds | Nematodes | 93% insecticidal activity at 25 mg/L for a specific compound | rhhz.net |

Note: This table presents data for various piperidine alkaloids and derivatives and not specifically for this compound.

Antifungal Activity

Currently, there is a notable lack of publicly available scientific literature detailing the specific antifungal activity of this compound against various fungal strains. While the broader class of piperidine derivatives has been a subject of antimicrobial research, the antifungal properties of this particular compound remain uncharacterized in the reviewed studies.

General research into piperidine derivatives has shown varied results. Some studies on novel synthesized piperidine compounds revealed that while some exhibit antibacterial and antioxidant activities, they may display no significant action against certain fungal species. For instance, a study on six novel piperidine derivatives indicated no activity against Fusarium verticilliodes, Candida utilus, and Penicillium digitatium. However, some of these compounds did show varying degrees of inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. It is important to emphasize that this compound was not among the compounds tested in these particular studies.

Investigation of Potential Biological Applications (without clinical trial data)

Preclinical research, exclusive of human clinical trials, has primarily focused on the interaction of N-benzylpiperidine analogs with central nervous system targets, particularly the dopamine transporter (DAT). The structural motif of a piperidine ring with a benzyl group substitution is of interest in medicinal chemistry for its potential to modulate neurotransmitter reuptake.

Structure-activity relationship (SAR) studies on a series of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogs have demonstrated that substitutions on the N-benzyl moiety significantly influence binding affinity and selectivity for the dopamine transporter over the serotonin transporter (SERT). acs.orgnih.gov These investigations have shown that the electronic and steric properties of substituents on the aromatic ring of the benzyl group are key determinants of a compound's interaction with DAT.

For instance, research has indicated that analogs with strong electron-withdrawing substituents on the N-benzyl ring tend to be more potent and selective for the dopamine transporter. acs.orgnih.gov While these studies did not specifically include the 3,5-dimethoxy substitution pattern of this compound, the findings for other analogs provide a basis for its potential as a CNS-active agent. The dimethoxy substitution would confer specific electronic and steric properties that could modulate its binding affinity for monoamine transporters.

The potential for N-benzylpiperidine derivatives in the context of neurodegenerative diseases like Alzheimer's has also been explored. Some studies have focused on designing N-benzylpiperidine analogs as multi-target inhibitors, for example, of both acetylcholinesterase (AChE) and β-secretase-1 (BACE-1). nih.gov Additionally, certain N-benzylpiperidine derivatives have been investigated for their potential as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), showing neuroprotective activities in cell-based models. nih.gov

The table below summarizes the findings for a selection of N-benzylpiperidine analogs from preclinical studies, illustrating the focus of research in this area. It is important to note that this data is for structurally related compounds and not for this compound itself.

| Compound Analogs | Target | Key Findings (in vitro) |

|---|---|---|

| 4-[2-(diphenylmethoxy)ethyl]-1-(4-fluorobenzyl)piperidine | Dopamine Transporter (DAT) | High affinity and selectivity for DAT over SERT. acs.orgnih.gov |

| 4-[2-(diphenylmethoxy)ethyl]-1-(4-nitrobenzyl)piperidine | Dopamine Transporter (DAT) | Among the most potent and selective for DAT in its series. acs.orgnih.gov |

| Various N-benzylpiperidine carboxamides | Monoamine Transporters (DAT, SERT, NET) | Substituents on the aromatic ring and the linker length are critical for selectivity towards DAT, SERT, and NET. nih.govkoreascience.kr |

| Novel N-benzylpiperidine analogs | Acetylcholinesterase (AChE) and β-secretase-1 (BACE-1) | Designed as multi-functional inhibitors with some compounds showing balanced inhibition against both targets. nih.gov |

| Designed N-benzylpiperidine derivatives | Histone Deacetylase (HDAC) and Acetylcholinesterase (AChE) | Some derivatives exhibited dual enzyme inhibition and neuroprotective activities in PC-12 cells. nih.gov |

These preclinical investigations into related N-benzylpiperidine compounds suggest that a primary area of interest for the potential biological application of this compound lies within the central nervous system, particularly in modulating monoamine transporters. However, without direct experimental data on this specific compound, its precise biological profile and potential applications remain speculative.

Structure Activity Relationship Sar Studies of 3 3,5 Dimethoxybenzyl Piperidine Analogs

Impact of Substituent Variations on the Dimethoxybenzyl Moiety on Biological Activity

The 3,5-dimethoxybenzyl fragment is a crucial component of the 3-(3,5-Dimethoxybenzyl)piperidine scaffold, and modifications to this moiety have been shown to significantly influence biological activity. The number, position, and nature of the substituents on the benzyl (B1604629) ring can dramatically alter the compound's affinity and efficacy for its biological targets.

Quantitative structure-activity relationship (QSAR) analyses of a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase revealed that substitution on the indanone ring was more impactful for enhancing potency compared to the benzylpiperidine ring. Specifically, the study suggested that the receptor "wall" closely fits around the benzyl ring, particularly at the para-position, and that substitution with even moderately sized groups at this position can rapidly diminish inhibitory potency, likely due to steric hindrance. nih.gov

In a different series of N-benzylpiperidine derivatives designed as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), the nature of the substituent on the benzyl ring played a critical role in their activity. For instance, compounds with specific substitutions on the benzyl moiety exhibited potent dual enzyme inhibition and other beneficial properties such as free radical scavenging and metal chelation.

The following table summarizes the impact of various substituents on the benzyl ring of N-benzylpiperidine analogs on their biological activity as dual HDAC and AChE inhibitors:

| Compound | Benzyl Ring Substituent | HDAC IC50 (µM) | AChE IC50 (µM) |

| d5 | [Substituent details not specified] | 0.17 | 6.89 |

| d10 | [Substituent details not specified] | 0.45 | 3.22 |

Influence of Stereochemistry and Regioisomerism on Biological Outcomes

The three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its interaction with chiral biological macromolecules like receptors and enzymes. Similarly, the specific placement of functional groups, or regioisomerism, can profoundly affect a compound's biological profile.

For many biologically active compounds, stereochemistry is a key driver of potency and pharmacokinetics. The different spatial arrangements of stereoisomers can lead to different binding affinities for their targets and can also affect their uptake and distribution in the body. It has been observed that only specific isomers of certain compounds display significant biological activity, suggesting that their uptake may be mediated by stereoselective transport systems. mdpi.com

In the context of 3-benzylpiperidine (B85744) analogs, the position of the benzyl group on the piperidine (B6355638) ring is a key determinant of their biological activity. While 4-benzylpiperidines have been investigated for N-methyl-D-aspartate (NMDA) antagonist activity, and 2-benzylpiperidine derivatives are known as dopamine receptor antagonists, 3-benzylpiperidines have been noted for their fungicide activity. This highlights the importance of the benzyl group's substitution pattern on the piperidine ring for determining the pharmacological effects.

Furthermore, studies on piperidine-based analogs of cocaine have demonstrated that the stereochemistry of substituents on the piperidine ring is crucial for their affinity to the dopamine transporter (DAT). For example, the synthesis of novel 4β-aryl-1-methyl-3α-(3-substituted-1,2,4-oxadiazol-5-yl)piperidines showed that their affinity for DAT and their ability to inhibit monoamine reuptake is a function of the size of the substituent in the oxadiazole ring. nih.gov This underscores the precise steric requirements for effective interaction with the target protein.

Role of Piperidine Ring Substitutions on Binding Affinity and Efficacy

In a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines, variations in the substituent on the nitrogen of the piperidine ring led to a range of affinities and selectivities for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). nih.gov Several of these compounds displayed low nanomolar affinity for DAT, demonstrating the critical role of the N-substituent in modulating transporter binding. nih.gov

The following table illustrates the binding affinities of selected N-substituted piperidine analogs at various monoamine transporters:

| Compound | N-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |

| Analog 1 | [Substituent details not specified] | Low nanomolar | [Data not specified] | [Data not specified] |

| Analog 2 | 2-trifluoromethylbenzyl | Little affinity | Little affinity | Little affinity |

Elucidation of Pharmacophoric Requirements for Target Interaction

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target and elicit a particular response. Elucidating the pharmacophoric requirements for this compound analogs is crucial for designing new molecules with improved activity and selectivity.

Pharmacophore models are developed by identifying the common structural features of a set of active compounds and their spatial relationships. unina.it These models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positively or negatively charged centers. nih.gov For benzylpiperidine derivatives, the key pharmacophoric elements generally include the piperidine nitrogen, which is often protonated at physiological pH and can form ionic interactions, and the aromatic benzyl ring, which can engage in hydrophobic and π-stacking interactions.

Pre Clinical Pharmacokinetic and Metabolic Profile Research of 3 3,5 Dimethoxybenzyl Piperidine in Research Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in in vitro Systems (e.g., liver microsomes)

In a typical preclinical evaluation, the ADME properties of 3-(3,5-Dimethoxybenzyl)piperidine would be initially assessed using a variety of in vitro systems. Liver microsomes, which contain a high concentration of drug-metabolizing enzymes, are a primary tool. These studies would aim to determine the compound's metabolic stability. By incubating this compound with liver microsomes from different species (e.g., rat, mouse, human), researchers can predict its metabolic clearance in vivo. Other in vitro models, such as hepatocytes, would provide a more complete picture of metabolism and potential transporter interactions.

Metabolic Pathways and Metabolite Identification (using advanced analytical techniques)

To understand how the body processes this compound, researchers would identify its metabolic pathways. Following incubation with in vitro systems, advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy would be employed. These methods would allow for the separation and structural elucidation of potential metabolites. Common metabolic transformations for a compound like this compound could include O-demethylation of the methoxy (B1213986) groups, hydroxylation of the aromatic or piperidine (B6355638) rings, and N-dealkylation.

In vivo Pharmacokinetic Profiling in Animal Models (e.g., rodent, without safety/adverse effects)

Following in vitro characterization, the pharmacokinetic profile of this compound would be investigated in animal models, most commonly rodents (mice or rats). These studies are crucial for understanding how the compound behaves in a whole organism.

Bioavailability and Plasma Concentration Profiles

To determine the oral bioavailability of this compound, the compound would be administered to animals via both intravenous (IV) and oral (PO) routes. Blood samples would be collected at various time points after administration, and the plasma concentrations of the parent compound would be measured using a validated bioanalytical method, likely LC-MS/MS. The resulting plasma concentration-time data would be used to calculate key pharmacokinetic parameters such as the area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax). The absolute bioavailability would be calculated by comparing the AUC from the oral dose to the AUC from the IV dose.

Tissue Distribution Analysis

To understand where the compound distributes within the body, tissue distribution studies would be performed. After administering this compound to rodents, various tissues and organs (e.g., brain, liver, kidneys, lung, heart) would be collected at different time points. The concentration of the compound in these tissues would be quantified to determine the extent of its distribution and identify any potential for accumulation in specific organs. This information is critical for interpreting efficacy and toxicology studies.

As no specific data for this compound is available, the following tables are representative examples of how such data would be presented.

Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Liver Microsomes

| Species | Intrinsic Clearance (CLint, µL/min/mg protein) | Half-life (t½, min) |

| Mouse | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Human | Data not available | Data not available |

Table 2: Hypothetical In Vivo Pharmacokinetic Parameters of this compound in Rodents

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |

| Rat | IV | Data not available | Data not available | Data not available | Data not available | N/A |

| Rat | PO | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 3: Hypothetical Tissue Distribution of this compound in Rats (Tissue-to-Plasma Concentration Ratios)

| Tissue | 1 hour post-dose | 4 hours post-dose | 24 hours post-dose |

| Brain | Data not available | Data not available | Data not available |

| Liver | Data not available | Data not available | Data not available |

| Kidney | Data not available | Data not available | Data not available |

| Lung | Data not available | Data not available | Data not available |

| Heart | Data not available | Data not available | Data not available |

Computational Chemistry and Molecular Modeling Studies of 3 3,5 Dimethoxybenzyl Piperidine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic electronic properties of a molecule. For 3-(3,5-Dimethoxybenzyl)piperidine, QM calculations would likely focus on several key aspects:

Molecular Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule. This would involve analyzing the bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the benzyl (B1604629) group relative to the piperidine (B6355638) ring.

Electron Distribution and Electrostatic Potential: Mapping the electron density to identify electron-rich and electron-poor regions. The oxygen atoms of the methoxy (B1213986) groups and the nitrogen atom of the piperidine ring are expected to be electron-rich, making them potential sites for hydrogen bond acceptance. The aromatic ring itself can participate in π-π stacking interactions.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.

A hypothetical table of QM-derived properties for this compound is presented below, based on typical values for similar structures.

| QM Property | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -0.5 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Suggests good chemical stability. |

| Dipole Moment | 2.1 D | Indicates a moderate polarity. |

These are illustrative values and would require specific calculations for verification.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Given that many piperidine derivatives exhibit activity at neurological targets such as acetylcholinesterase (AChE) or sigma (σ) receptors, molecular docking simulations would be a primary tool to investigate the potential of this compound as a ligand for these proteins. nih.govunisi.it

Docking studies would predict the preferred orientation of the compound within the binding site of a target protein. For instance, in the context of AChE, which is implicated in Alzheimer's disease, the analysis would likely reveal:

The protonated piperidine nitrogen forming a crucial hydrogen bond or ionic interaction with an acidic residue in the catalytic or peripheral anionic site of the enzyme. plos.org

The dimethoxybenzyl group occupying a hydrophobic pocket, potentially engaging in van der Waals and π-π stacking interactions with aromatic residues like tryptophan or tyrosine. nih.gov

Docking programs calculate a scoring function to estimate the binding affinity (often expressed as a binding energy in kcal/mol or as an inhibitory constant, Ki). A lower binding energy suggests a more favorable interaction. A hypothetical comparison of docking scores for this compound against different targets is shown below.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Potential Key Interacting Residues |

| Acetylcholinesterase (AChE) | -8.5 | Tyr334, Trp84, Asp72 |

| Sigma-1 Receptor (σ1R) | -9.2 | Glu172, Tyr103, Trp164 |

| Serotonin 5-HT2A Receptor | -7.9 | Asp155, Ser242, Phe339 |

These values are for illustrative purposes and represent plausible outcomes from docking simulations.

Molecular Dynamics (MD) Simulations for Dynamic Interaction Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms over time.

MD simulations of this compound in a solvent (typically water) would reveal its conformational flexibility. This is important as the molecule may need to adopt a specific shape (a bioactive conformation) to bind effectively to its target. The simulations would track the rotation around the bond connecting the benzyl and piperidine moieties to understand the range of accessible conformations.

Once docked to a target, an MD simulation of the entire protein-ligand complex can assess the stability of the predicted binding pose. Key analyses would include:

Root Mean Square Deviation (RMSD): Tracking the RMSD of the ligand and protein backbone atoms over the simulation time. A stable RMSD suggests that the ligand remains bound in a consistent manner.

Hydrogen Bond Analysis: Monitoring the persistence of hydrogen bonds formed between the ligand and the protein throughout the simulation.

Interaction Energy Calculations: Calculating the interaction energy between the ligand and the protein over time to confirm a sustained favorable interaction.

A hypothetical summary of MD simulation results for a this compound-σ1R complex is provided below.

| MD Simulation Metric | Predicted Result | Interpretation |

| Ligand RMSD | Stable at ~1.5 Å after 2 ns | The ligand maintains a stable binding pose. |

| Protein Backbone RMSD | Stable at ~2.0 Å after 5 ns | The overall protein structure is not significantly perturbed by ligand binding. |

| Key Hydrogen Bond Occupancy | Piperidine N-H --- Glu172 O: >85% | A strong and persistent hydrogen bond is formed, anchoring the ligand. |

These are illustrative results from a hypothetical MD simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling for piperidine-based compounds, a class to which this compound belongs, is a powerful tool in medicinal chemistry for the rational design of new molecules with desired therapeutic effects. These models are particularly valuable in the study of ligands for the sigma-1 receptor, a chaperone protein implicated in various neurological disorders. nih.gov The general approach involves developing mathematical models that relate the chemical structure of a compound to its biological activity.

Both two-dimensional (2D) and three-dimensional (3D) QSAR approaches are employed to understand the structural requirements for the activity of piperidine derivatives.

2D QSAR methodologies utilize descriptors that are derived from the 2D representation of a molecule. These descriptors can be broadly categorized into topological, electronic, and physicochemical properties. For a compound like this compound, these descriptors would quantify various aspects of its structure, such as its size, shape, branching, and electronic distribution. A typical 2D QSAR study on a series of piperidine analogs would involve the calculation of a wide range of such descriptors. Multiple Linear Regression (MLR) is a common statistical method used to build the QSAR model, which takes the form of an equation relating the biological activity to the most relevant descriptors. researchgate.net

Table 1: Representative 2D Descriptors for QSAR Studies of Piperidine Derivatives

| Descriptor Type | Example Descriptors | Description |

| Topological | Molecular Connectivity Indices (e.g., Chi indices) | Describe the branching and connectivity of the molecule. |

| Wiener Index | Represents the sum of distances between all pairs of non-hydrogen atoms. | |

| Electronic | Sum of absolute atomic charges | Reflects the overall polarity and electronic distribution. |

| Dipole Moment | A measure of the separation of positive and negative charges in the molecule. | |

| Physicochemical | Molar Refractivity (SMR) | Relates to the volume occupied by the molecule and its polarizability. |

| LogP (Octanol-Water Partition Coefficient) | Indicates the lipophilicity of the compound. |

3D QSAR approaches, on the other hand, consider the three-dimensional conformation of the molecule, which is crucial for its interaction with a biological target. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent in this area. These methods involve aligning a set of structurally related molecules and calculating steric and electrostatic interaction fields around them. The resulting data is then analyzed using statistical methods like Partial Least Squares (PLS) to generate a 3D QSAR model. This model is often visualized as contour maps, highlighting regions where modifications to the molecular structure would likely enhance or diminish biological activity. For this compound, a 3D QSAR study would provide valuable insights into the spatial arrangement of its dimethoxybenzyl and piperidine moieties that are critical for receptor binding. nih.gov

The development of a predictive QSAR model is a systematic process that begins with the compilation of a dataset of compounds with known biological activities. This dataset is then typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power.

The development process for a QSAR model for compounds like this compound would involve selecting relevant descriptors and applying a statistical method to establish a correlation with the biological activity. The goal is to create a model that is not only statistically robust but also has a high predictive capability for new, untested compounds.

Validation is a critical step to ensure the reliability and predictive accuracy of the developed QSAR model. This is achieved through various statistical metrics:

Internal Validation: This is often performed using a cross-validation technique, such as the leave-one-out (LOO) method, which results in a cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates good internal consistency of the model.

External Validation: The model's predictive power is assessed using the test set of compounds that were not used in the model development. The predicted activities for the test set are compared with their experimental values, and the predictive correlation coefficient (R²pred) is calculated. A high R²pred value (typically > 0.6) suggests that the model has good predictive ability for external data.

Table 2: Typical Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Description | Acceptable Value |

| Correlation Coefficient | R² | A measure of the goodness of fit of the model to the training set data. | > 0.6 |

| Cross-validated Correlation Coefficient | q² | A measure of the internal predictive ability of the model. | > 0.5 |

| Predictive Correlation Coefficient | R²pred | A measure of the predictive ability of the model for an external test set. | > 0.6 |

| Root Mean Square Error of Prediction | RMSEP | The standard deviation of the prediction errors for the test set. | As low as possible |

In the context of piperidine-based sigma-1 receptor ligands, computational models have been developed to understand the mechanism of action of the most active compounds. nih.gov While a specific QSAR model for this compound is not explicitly detailed in the literature, the established methodologies for this class of compounds provide a clear roadmap for how such a model could be developed and validated to predict its biological activity and guide the design of new, more potent analogs.

Analytical and Isolation Methodologies for 3 3,5 Dimethoxybenzyl Piperidine

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a cornerstone for the separation and purification of 3-(3,5-Dimethoxybenzyl)piperidine from reaction mixtures and for the determination of its purity. The choice of technique depends on the specific requirements of the analysis, such as the scale of purification or the volatility of the compound and its potential derivatives.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound due to its high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of compound.

Method development involves optimizing several parameters to achieve a sharp, symmetrical peak for the main compound, well-separated from any impurities. The presence of the dimethoxybenzyl group provides a strong chromophore, allowing for sensitive detection using an ultraviolet (UV) detector, typically in the range of 254 nm to 280 nm.

Key Parameters for HPLC Method Development:

Stationary Phase: A C18 (octadecylsilyl) column is a standard choice, offering good retention for the relatively nonpolar benzylpiperidine structure. Column dimensions, such as 250 mm x 4.6 mm with a 5 µm particle size, are common for analytical purposes.

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent. A common starting point is a mixture of water or a phosphate (B84403) buffer and acetonitrile (B52724) or methanol (B129727). google.comgoogle.com The ratio is adjusted to achieve an optimal retention time, typically between 5 and 15 minutes. Gradient elution, where the proportion of the organic solvent is increased over time, can be effective for separating impurities with a wide range of polarities. For basic compounds like piperidines, adding a small amount of an acid (e.g., 0.1% phosphoric acid or trifluoroacetic acid) to the mobile phase can improve peak shape by minimizing tailing caused by interactions with residual silanols on the silica (B1680970) support. nih.gov

Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm I.D. column. nih.gov Maintaining a constant column temperature, for instance at 30°C or 40°C, ensures reproducible retention times. google.comepa.gov

A validated HPLC method can provide precise quantification of purity, often expressed as a percentage of the total peak area.

Table 1: Example HPLC Method Parameters for Piperidine (B6355638) Derivatives

| Parameter | Condition | Rationale |

|---|---|---|

| Instrument | HPLC with UV Detector | Standard for purity analysis of chromophoric compounds. |

| Column | C18, 250 x 4.6 mm, 5 µm | Good retention and resolution for benzylpiperidine structures. google.comnih.gov |

| Mobile Phase | A: 0.1% Phosphoric Acid in Water B: Acetonitrile | Acid improves peak shape for basic amines; acetonitrile is a common organic modifier. nih.gov | | Gradient | 60% A / 40% B to 20% A / 80% B over 15 min | Separates compounds with a range of polarities. | | Flow Rate | 1.0 mL/min | Standard for analytical columns. nih.gov | | Column Temp. | 30 °C | Ensures reproducibility. google.com | | Detection | UV at 272 nm | Wavelength corresponds to the absorbance of the dimethoxybenzyl group. | | Injection Vol. | 10 µL | Standard volume for analytical injections. |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is another powerful technique for purity analysis, particularly when coupled with a mass spectrometer (GC-MS). However, due to the polarity and relatively low volatility of this compound, direct analysis can be challenging, leading to poor peak shape and potential thermal degradation.

To overcome these issues, derivatization is often employed to convert the piperidine's secondary amine into a less polar, more volatile group. scholars.direct A common approach is acylation, for example, by reacting the compound with an agent like trifluoroacetic anhydride (B1165640) (TFAA). scholars.direct This reaction replaces the amine hydrogen with a trifluoroacetyl group, increasing the compound's volatility and making it suitable for GC analysis.

GC Method Considerations:

Column: A nonpolar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or HP-5), is typically used. rsc.org

Temperature Program: A temperature gradient is used to elute the derivatized compound and separate it from byproducts. The program might start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C) to ensure the elution of all components. ijpsr.info

Detector: A Flame Ionization Detector (FID) provides a general response for organic compounds, while a Mass Spectrometer (MS) offers definitive identification based on the mass-to-charge ratio and fragmentation pattern of the derivative. rsc.orgoup.com

While requiring an extra sample preparation step, GC-MS of a derivative can provide excellent sensitivity and structural confirmation. oup.com

Thin-Layer Chromatography (TLC) in Synthesis Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective method used primarily to monitor the progress of a chemical synthesis. researchgate.netmit.edu By spotting the reaction mixture on a TLC plate alongside the starting materials, a chemist can visually track the consumption of reactants and the formation of the product, this compound. researchgate.net

TLC Procedure:

Stationary Phase: Standard silica gel plates (SiO₂) are used. mit.edu

Mobile Phase (Eluent): The choice of solvent system is critical and depends on the polarity of the compounds. For separating the product from starting materials, a mixture of a relatively nonpolar solvent (e.g., hexane (B92381) or ethyl acetate) and a more polar solvent (e.g., methanol or dichloromethane) is used. The polarity is adjusted to achieve a retention factor (Rf) for the product of approximately 0.3-0.5 for optimal separation. youtube.com For basic amines, adding a small amount of a base like triethylamine (B128534) (~1%) to the eluent can prevent "streaking" and lead to sharper spots. mit.edu

Visualization: Since the dimethoxybenzyl moiety is UV-active, the spots can be visualized under a UV lamp (254 nm). mit.edu Additionally, chemical stains like potassium permanganate (B83412) or p-anisaldehyde can be used for visualization, which often react to give colored spots. researchgate.net

TLC is also used to determine the optimal solvent system for purification by column chromatography. youtube.com

Advanced Spectrometric Techniques for Quantitative Analysis in Research Samples

Spectrometric techniques are crucial for confirming the identity and structure of this compound and for its quantitative analysis, especially at low concentrations.

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Trace Analysis

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the compound, confirming its molecular weight. When coupled with a chromatographic inlet like GC or LC, it becomes a powerful analytical tool. High-resolution mass spectrometry (HRMS) can determine the molecular formula of the compound with high accuracy. rsc.org

For this compound (C₁₄H₂₁NO₂), the expected exact mass of the molecular ion [M]⁺ is approximately 235.1572 g/mol . In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 236.1645 would be observed.

The primary fragmentation pattern in electron impact (EI) or collision-induced dissociation (CID) for benzylpiperidines involves the cleavage of the bond between the piperidine ring and the benzyl (B1604629) group (alpha-cleavage). libretexts.org This is due to the stability of the resulting benzyl cation. For this compound, the major fragmentation would be expected to produce a highly stable 3,5-dimethoxybenzyl cation at m/z 151.

Tandem Mass Spectrometry (MS/MS) is particularly valuable for trace analysis in complex matrices like biological samples. nih.gov In an MS/MS experiment, the parent ion (e.g., m/z 236) is selected, fragmented, and the resulting daughter ions are detected. This process, known as selected reaction monitoring (SRM), is highly specific and sensitive, allowing for quantification at very low levels by filtering out background noise. sigmaaldrich.com The transition from the parent ion (m/z 236) to the characteristic fragment ion (m/z 151) would be a specific marker for quantifying this compound.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | Predicted m/z (Monoisotopic) | Description |

|---|---|---|

| [M+H]⁺ | 236.16 | Protonated parent molecule (ESI) |

| [M]⁺ | 235.16 | Parent molecular ion (EI) |

| [C₉H₁₁O₂]⁺ | 151.07 | 3,5-Dimethoxybenzyl cation (major fragment from benzylic cleavage) |

| [C₅H₁₀N]⁺ | 84.08 | Piperidinemethyl cation fragment |

Nuclear Magnetic Resonance (NMR) for Purity and Identity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are used to confirm the identity of this compound by providing detailed information about the chemical environment of each hydrogen and carbon atom.

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the dimethoxybenzyl ring, the methoxy (B1213986) group protons (a sharp singlet), the benzylic protons, and the protons on the piperidine ring. The integration of these signals corresponds to the number of protons in each environment, confirming the structure.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon type (aromatic, aliphatic, methoxy).

Purity Assessment: The purity of a sample can be assessed by the absence of significant unidentifiable signals in the ¹H NMR spectrum. Quantitative NMR (qNMR) can be used for highly accurate purity determination by integrating the signal of the analyte against that of a certified internal standard of known concentration. acs.org

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, providing definitive proof of the compound's structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Piperidine-NH | ~1.5-2.5 (broad) | - |

| Piperidine-H2, H6 | ~2.5-3.1 | ~47 (C2), ~55 (C6) |

| Piperidine-H3 | ~1.7-1.9 | ~40 |

| Piperidine-H4, H5 | ~1.2-1.8 | ~25 (C4), ~26 (C5) |

| Benzyl-CH₂ | ~2.5-2.7 | ~39 |

| Aromatic-H2, H6 | ~6.4 | ~107 |

| Aromatic-H4 | ~6.3 | ~98 |

| Methoxy-CH₃ | ~3.78 (singlet) | ~55.3 |

| Aromatic-C1 | - | ~142 |

| Aromatic-C3, C5 | - | ~161 |

Note: Predicted values are based on data for similar structures like piperidine, benzylpiperidines, and 3,5-dimethoxytoluene. Actual values may vary. rsc.orgchemicalbook.comresearchgate.net

Chiral Separation Techniques for Enantiomeric Purity Determination